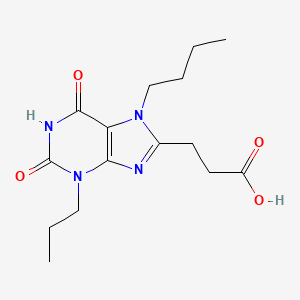

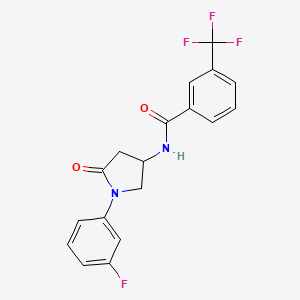

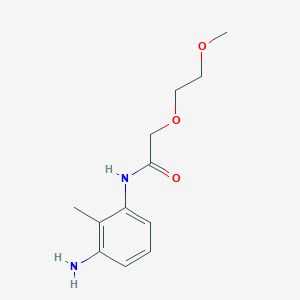

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as CHEQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CHEQ is a novel oxalamide derivative that has shown promising results in various studies related to biological and medical research.

Wissenschaftliche Forschungsanwendungen

1. Orexin Receptor Antagonism and Sleep Modulation

Research has delved into the role of orexin peptides, produced by lateral hypothalamic neurons, in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. The study "Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion in the Rat" by Dugovic et al. (2009) examines the impact of selective antagonism of these receptors on sleep-wake modulation and monoamine release in rats, revealing that blockade of orexin-2 receptors can initiate and prolong sleep, potentially by deactivating the histaminergic system. This research underscores the intricate balance between these receptor pathways in sleep regulation (Dugovic et al., 2009).

2. Synthesis of Heterocyclic Compounds

In the realm of synthetic chemistry, the work "A Novel Synthesis of Substituted 1-Benzyloctahydroisoquinolines by Acid-Catalyzed Cyclization of N-[2-(Cyclohex-1-enyl)ethyl]-N-styrylformamides" by Meuzelaar et al. (1998) explores the acid-catalyzed cyclization of certain enamides, yielding a range of octahydroisoquinolines, and ultimately leading to the synthesis of morphinan analogs. This study provides a foundation for creating complex cyclic structures that are central to many biologically active molecules (Meuzelaar et al., 1998).

3. Photocatalytic Isomerization in Organic Compounds

The study "A MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES" by HataNorisuke and OguroToshiyuki (1978) delves into the photochemical properties of quinoline derivatives, highlighting a mechanism of protonation and oxaziridine intermediate formation. This research contributes to our understanding of photochemical reactions in organic molecules, which can be crucial for designing photoreactive drugs or materials (HataNorisuke & OguroToshiyuki, 1978).

4. Anti-Plasmodial Activity and Drug Design

The paper "N1-{4-[(10S)-Dihydroartemisinin-10-oxyl]}phenylmethylene-N2-(2-methylquinoline-4-yl)hydrazine derivatives as antiplasmodial falcipain-2 inhibitors" by Luo et al. (2012) sheds light on the synthesis and evaluation of hydrazine derivatives targeting falcipain-2 of Plasmodium falciparum, a key enzyme in malaria pathogenesis. This research is pivotal in the quest for new antimalarial therapies, showcasing the potential of quinoline derivatives in drug design (Luo et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-13-18(16-9-5-6-10-17(16)22-14)23-20(25)19(24)21-12-11-15-7-3-2-4-8-15/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNXBKYCLLNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)

![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800956.png)

![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)